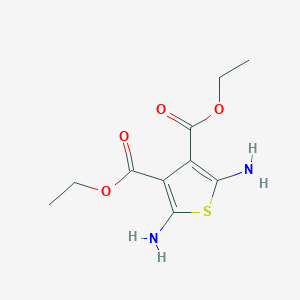

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Description

The exact mass of the compound Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl 2,5-diaminothiophene-3,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2,5-diaminothiophene-3,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZCHDINMZWYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357003 | |

| Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14719345 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80691-81-2 | |

| Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (CAS No. 80691-81-2)

This guide provides an in-depth technical overview of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a versatile heterocyclic compound pivotal in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document elucidates its chemical properties, a field-proven synthesis protocol, and its significant applications, ensuring a blend of theoretical knowledge and practical insights.

Core Compound Identification and Properties

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, identified by the CAS number 80691-81-2 , is a polysubstituted aminothiophene derivative.[1][2][3] Its structure, featuring a central thiophene ring flanked by two amino groups and two diethyl ester functionalities, makes it a valuable scaffold for synthesizing more complex molecules.[3][4] The amino groups provide basic properties and reactive sites for nucleophilic substitutions or coupling reactions, while the dicarboxylate moieties can undergo esterification or amidation.[3] This unique combination of functional groups underpins its utility in diverse chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key properties for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 80691-81-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [1][2] |

| Molecular Weight | 258.30 g/mol | [1][2] |

| Appearance | Yellow needles/crystalline solid | [1][3] |

| Melting Point | 155-156 °C | [1] |

| Solubility | Soluble in polar organic solvents like ethyl acetate and DMSO.[1][3] Solubility in water at pH 7.4 is 29.9 µg/mL.[2] | |

| ¹³C NMR (DMSO-d₆) | δ = 165.6, 148.9, 104.5, 60.4, 14.8 ppm | [1] |

| ¹H NMR (DMSO-d₆) | δ = 6.7 (s, 4H), 4.2 (q, 4H, J = 7.0 Hz), 1.2 (t, 6H, J = 7.0 Hz) | [1] |

| Mass Spec (EI-MS) | m/z 258.1 ([M]⁺, 80%), 212 ([M-C₂H₅O]⁺, 100%) | [1] |

| IUPAC Name | diethyl 2,5-diaminothiophene-3,4-dicarboxylate | [2] |

Optimized Synthesis Protocol: The Gewald Reaction

The synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is efficiently achieved through the Gewald reaction, a one-pot, multi-component condensation.[5][6] This method is favored for its operational simplicity and use of inexpensive starting materials. The protocol detailed below is an optimized version that significantly improves yield and simplifies purification, making it suitable for both small and large-scale synthesis.[1]

Causality of Experimental Design

The chosen methodology relies on the Knoevenagel condensation of two equivalents of ethyl cyanoacetate, followed by the addition of elemental sulfur.[6] The reaction is base-catalyzed, typically using an amine like triethylamine, which facilitates both the initial condensation and the subsequent ring-closure to form the thiophene ring.[1][7] The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) is crucial as it aids in dissolving the elemental sulfur, leading to homogeneous reaction conditions.[1] The final purification by recrystallization from a mixed solvent system (ethyl acetate/hexanes) is a self-validating step, yielding the product in high purity as confirmed by its sharp melting point and spectroscopic data.[1]

Experimental Workflow Diagram

Caption: Optimized one-pot synthesis workflow via the Gewald reaction.

Step-by-Step Methodology

This protocol is adapted from the optimized synthesis reported by Bourgeaux et al.[1]

-

Reagent Preparation: To a round-bottom flask, add ethyl cyanoacetate (2 equivalents), elemental sulfur (1 equivalent), and N,N-dimethylformamide (DMF).

-

Base Addition: Slowly add triethylamine (2 equivalents) to the stirred mixture. An exothermic reaction may be observed.

-

Reaction Execution: Heat the mixture to approximately 50°C and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. A yellow precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to yield the final product as yellow needles.[1]

-

Characterization: Confirm the identity and purity of the synthesized compound using melting point analysis, NMR spectroscopy, and mass spectrometry. The expected data should align with the values provided in the table above.

Applications in Drug Discovery and Materials Science

The scaffold of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a privileged structure in medicinal chemistry due to its synthetic versatility and biological relevance.

Anticancer and Antimicrobial Agents

The primary amino groups at the 2- and 5-positions serve as ideal handles for derivatization. Research has demonstrated that azomethine derivatives of DDTD, synthesized through condensation with various aldehydes, exhibit potent biological activities.[8]

-

Anticancer Activity: A series of DDTD derivatives have been evaluated for their antiproliferative effects against several cancer cell lines, including human breast (T47D, MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancers.[8] Notably, several of these compounds displayed significant activity against breast cancer cells, with some exhibiting lower IC₅₀ values than the standard chemotherapy drug Doxorubicin.[8]

-

Antimicrobial Properties: The same library of DDTD derivatives was tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[8] Specific derivatives, particularly those incorporating a nitrofurfural fragment, showed broad-spectrum antimicrobial effects.[8]

-

Enzyme Inhibition: Some derivatives have also shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a key therapeutic target for type 2 diabetes and obesity.[8]

Building Blocks for Functional Materials

Beyond pharmaceuticals, the highly conjugated and functionalized nature of DDTD and its derivatives makes them attractive building blocks for organic electronic materials.[7][9] The thiophene core is a well-known component in conducting polymers and oligomers. The amino and ester groups allow for the synthesis of complex structures like azomethines, which can be investigated for their use in electronic devices due to their "push-pull" electronic nature.[7][9]

Safety and Handling

While a specific, comprehensive safety data sheet for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is not widely available, data for structurally similar aminothiophene derivatives suggests that appropriate safety precautions should be taken.[10]

-

Hazard Statements: Based on analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[10]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. Avoid breathing dust and direct contact with skin and eyes.

Conclusion

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is a high-value chemical intermediate with a well-established, efficient synthesis route. Its strategic importance is primarily centered on its role as a versatile scaffold in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The demonstrated potential of its derivatives underscores the continued relevance of this compound in modern chemical and pharmaceutical research. Further exploration of its utility in materials science also presents a promising avenue for future investigation.

References

-

Bourgeaux, M., Vomscheid, S., & Skene, W. G. (n.d.). Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Synthetic Communications. [Link]

-

PubChem. (n.d.). Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. National Center for Biotechnology Information. [Link]

-

Bozorov, K., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-45. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

-

Wikipedia. (n.d.). Gewald reaction. [Link]

-

Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Sabnis, R. W., et al. (2017). The Gewald reaction in dye chemistry. Coloration Technology. [Link]

-

Dufresne, S., et al. (2007). Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o782. [Link]

-

Dufresne, S., et al. (2008). Diethyl 2-[(1-methyl-1H-pyrrol-2-yl)methyleneamino]-5-(2-thienylmethyleneamino)thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o782. [Link]

-

LookChem. (n.d.). Cas 80691-81-2, 2,5-Diaminothiophene-3,4-dicarboxylic acid diethyl ester. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | C10H14N2O4S | CID 840025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 80691-81-2: diethyl 2,5-diaminothiophene-3,4-dicarboxy… [cymitquimica.com]

- 4. Cas 80691-81-2,2,5-Diaminothiophene-3,4-dicarboxylic acid diethyl ester | lookchem [lookchem.com]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

An In-Depth Technical Guide to Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD), a versatile heterocyclic compound of significant interest in pharmaceutical and materials science research. We will delve into its core physical and chemical properties, established synthesis and purification protocols, and key reactive characteristics. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document serves as a foundational resource, consolidating structural data, reactivity profiles, and demonstrated applications, all substantiated by authoritative references.

Introduction: The Thiophene Scaffold in Modern Research

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, hereafter referred to as DDTD, is a highly functionalized thiophene derivative that has emerged as a valuable building block in organic synthesis.[1][2] Its unique molecular architecture, featuring a central thiophene ring flanked by two nucleophilic amino groups and two electrophilic ester moieties, provides a rich platform for chemical modification.[1] This structural arrangement is not merely incidental; it is the key to DDTD's utility. The electron-donating amino groups and electron-withdrawing dicarboxylate groups create a unique electronic environment that influences the molecule's reactivity and properties.

In the pharmaceutical landscape, DDTD serves as a crucial scaffold for generating libraries of bioactive molecules. Its derivatives have shown significant potential, with studies revealing potent anticancer, antimicrobial, and anti-diabetic activities.[3][4] Beyond medicinal chemistry, the conjugated system of the thiophene ring hints at applications in materials science, particularly in the development of electrochromic materials and novel polymers.[5][6] This guide aims to provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Molecular Identity and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are prerequisites for any successful experimental work. The key identifiers and properties for DDTD are summarized below.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | diethyl 2,5-diaminothiophene-3,4-dicarboxylate | [7] |

| CAS Number | 80691-81-2 | [1][7] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [1][2][7] |

| SMILES | CCOC(=O)c1c(c(N)sc1N)C(=O)OCC | [1] |

| InChIKey | UCZCHDINMZWYIQ-UHFFFAOYSA-N | [2][7] |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 258.30 g/mol | [1][7] |

| Appearance | Solid or crystalline material | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

| 29.9 µg/mL (at pH 7.4) | [7] |

Synthesis and Purification Protocols

The synthesis of DDTD typically involves multi-step organic reactions where careful control of conditions is paramount to achieving high purity and yield.[1] While specific proprietary syntheses may vary, the general workflow involves the construction of the substituted thiophene ring, a process often related to methodologies like the Gewald reaction for analogous 2-aminothiophenes.[4][8]

General Synthesis and Purification Workflow

The synthesis of DDTD derivatives, such as the widely studied azomethines, begins with DDTD as the core starting material. This process underscores the compound's role as a foundational scaffold.

Caption: Generalized workflow for synthesizing and purifying DDTD derivatives.

Experimental Protocol: Purification by Column Chromatography

Trust in experimental results begins with the purity of the materials. For DDTD and its derivatives, silica gel column chromatography is a highly effective purification method.[5]

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring a level and stable bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or a slightly more polar solvent (like dichloromethane or ethyl acetate) and load it carefully onto the top of the silica bed.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. The choice of a hexanes/ethyl acetate system is deliberate; it provides a wide polarity range suitable for separating the moderately polar thiophene derivatives from non-polar starting materials and highly polar impurities.[5]

-

Fraction Collection: Collect the eluent in fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid compound.[5]

Chemical Properties and Reactivity

The synthetic versatility of DDTD is rooted in the distinct reactivity of its functional groups. The interplay between the nucleophilic amino groups and the electrophilic ester functionalities allows for a wide range of chemical transformations.[1]

Caption: Key reactive sites and transformations of DDTD.

-

Amino Groups (Positions 2 and 5): These groups are nucleophilic and basic.[1] They readily undergo condensation reactions with aldehydes to form azomethines (Schiff bases), a transformation that has been extensively used to create derivatives with significant biological activity.[3][6] They can also be acylated to form amides or alkylated. The regioselective substitution at these positions has been confirmed by crystal structure analysis.[5]

-

Ester Groups (Positions 3 and 4): The carbonyl carbons of the diethyl ester groups are electrophilic. They are susceptible to nucleophilic attack, leading to reactions such as hydrolysis (to form the corresponding dicarboxylic acid), amidation (reaction with amines to form amides), or reduction to alcohols.[1][8]

This dual reactivity allows DDTD to be used as a linchpin in convergent synthetic strategies, enabling the construction of complex molecular architectures.

Applications in Drug Discovery and Materials Science

The true value of a chemical scaffold is demonstrated by its utility. DDTD has proven to be a highly productive core for discovering new therapeutic agents.

Anticancer and Antimicrobial Agents

A significant body of research has focused on azomethine derivatives of DDTD.[3][4] In one study, a series of these derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, including T47D and MCF-7 (breast cancer), Hela (cervical cancer), and Ishikawa (endometrial cancer).[3] Remarkably, several compounds exhibited potent anticancer activity, with IC₅₀ values superior to the standard chemotherapeutic drug Doxorubicin against the T47D breast cancer cell line.[3] The same study also demonstrated that these compounds possess broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[3][4]

Enzyme Inhibition and Anti-Diabetic Potential

Certain DDTD derivatives have also been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), an enzyme that is a key therapeutic target for type 2 diabetes and obesity.[3][4] The ability of these compounds to induce enzymatic inhibition in a concentration-dependent manner highlights the potential for developing novel anti-diabetic drugs based on the DDTD scaffold.[3]

Potential in Materials Science

While less explored, the chemical structure of DDTD is analogous to monomers used in the synthesis of conductive and electrochromic polymers. The extended π-conjugated system that can be created by forming polymers from DDTD derivatives makes it a compound of interest for developing novel electronic materials.[5][9]

Crystallography and Solid-State Structure

X-ray crystallography studies on derivatives of DDTD have provided invaluable insights into its three-dimensional structure and intermolecular interactions. Analysis of a derivative confirmed the regioselective substitution of the thiophene ring, with the amino and amide groups at the 2- and 5-positions, respectively, and the ester functionalities at the 3- and 4-positions.[5]

In the solid state, these molecules often form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds.[5] Intramolecular hydrogen bonds between the amine/amide protons and the ester carbonyl oxygens are also observed.[5] These non-covalent interactions are critical as they dictate the crystal packing and can influence the material's bulk properties, such as solubility and stability.

Safety and Handling

As with any laboratory chemical, proper handling of DDTD is essential. It is classified as a harmful substance.

-

GHS Pictogram: GHS07 (Harmful)[10]

-

Signal Word: Warning[10]

-

Hazard Statements:

-

Precautionary Statements:

Conclusion

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is a cornerstone scaffold molecule with a rich and versatile chemical profile. Its well-defined reactive sites provide a robust platform for the synthesis of diverse derivatives, a potential that has been powerfully demonstrated in the discovery of potent anticancer and antimicrobial agents. The insights from structural analyses and the potential for application in materials science further broaden its research horizon. This guide provides a consolidated, expert-driven overview to empower scientists and researchers to confidently and effectively harness the full potential of DDTD in their synthetic and developmental endeavors.

References

-

Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. PubMed. [Link]

-

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | C10H14N2O4S | CID 840025. PubChem. [Link]

-

Crystal structure of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate. National Institutes of Health (NIH). [Link]

-

Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate. PubMed Central. [Link]

-

Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. ResearchGate. [Link]

-

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate - High purity | EN. Georganics. [Link]

Sources

- 1. CAS 80691-81-2: diethyl 2,5-diaminothiophene-3,4-dicarboxy… [cymitquimica.com]

- 2. 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester [cymitquimica.com]

- 3. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethyl thiophene-2,5-dicarboxylate | 61755-85-9 | Benchchem [benchchem.com]

- 7. Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | C10H14N2O4S | CID 840025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diethyl 2,5-diaminothiophene-3,4-dicarboxylate - High purity | EN [georganics.sk]

Introduction: The Critical Role of Solubility in the Application of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

An In-Depth Technical Guide to the Solubility of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD), a versatile heterocyclic compound, has garnered significant interest in medicinal chemistry and materials science.[1] Its thiophene core, functionalized with both amino and ester groups, makes it a valuable scaffold for the synthesis of novel therapeutic agents, including potent anticancer and antimicrobial compounds.[1] The journey of a promising molecule like DDTD from laboratory synthesis to a potential therapeutic application is critically dependent on a thorough understanding of its physicochemical properties, paramount among which is its solubility.

Solubility dictates the feasibility of purification methods such as recrystallization, the choice of solvents for chemical reactions and formulations, and ultimately, the bioavailability of a drug candidate. A comprehensive knowledge of how DDTD interacts with various organic solvents is therefore indispensable for researchers in drug discovery and development. This guide provides a detailed exploration of the solubility of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, consolidating available data and offering a theoretical framework and practical protocols for its determination.

Molecular Structure and its Influence on Solubility

To understand the solubility of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, we must first examine its molecular architecture.

-

Molecular Weight: 258.30 g/mol [2]

-

Key Functional Groups:

-

Two Amino Groups (-NH₂): These primary amines are capable of acting as both hydrogen bond donors and acceptors, contributing significantly to the molecule's polarity.

-

Two Diethyl Ester Groups (-COOCH₂CH₃): The carbonyl oxygens in the ester groups can act as hydrogen bond acceptors. The ethyl chains introduce a degree of nonpolar character.

-

Thiophene Ring: A sulfur-containing aromatic heterocycle that contributes to the overall electronic properties and potential for π-π stacking interactions.

-

The presence of multiple polar functional groups capable of hydrogen bonding suggests that Diethyl 2,5-diaminothiophene-3,4-dicarboxylate will exhibit favorable solubility in polar organic solvents.[3] Conversely, its solubility is expected to be limited in nonpolar solvents. The principle of "like dissolves like" is the foundational concept for predicting its solubility behavior.

Qualitative and Quantitative Solubility Profile

| Organic Solvent | Solvent Class | Qualitative Solubility | Supporting Evidence & Citations |

| Water | Protic, Highly Polar | Sparingly Soluble | Experimental data shows a solubility of 29.9 µg/mL at pH 7.4.[2] |

| Ethyl Acetate | Polar Aprotic | Soluble (especially when heated) | Commonly used as a solvent for recrystallization, indicating good solubility at elevated temperatures.[4][5] |

| Hexanes | Nonpolar | Poorly Soluble | Used as an anti-solvent in recrystallization with ethyl acetate, indicating low solubility.[4][5] |

| Ethanol | Protic, Polar | Soluble | Used as a solvent for the synthesis of derivatives and for recrystallization.[4][6] |

| n-Butanol | Protic, Polar | Soluble | Employed as a reaction solvent for the synthesis of DDTD derivatives. |

| Toluene | Nonpolar Aromatic | Moderately Soluble | Utilized as a solvent in the synthesis of DDTD derivatives.[7] |

| Chloroform | Chlorinated | Soluble | Mentioned as a solvent for dissolving DDTD derivatives for purification.[8] |

| Acetone | Polar Aprotic | Likely Soluble | Used for the slow evaporation method to obtain single crystals of a DDTD derivative.[7] |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | A mixed solvent system of acetic acid/DMF has been used for the purification of similar compounds.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Highly Soluble | As a powerful polar aprotic solvent, high solubility is anticipated.[9] |

| Dichloromethane (DCM) | Chlorinated | Likely Soluble | Often exhibits similar solvent properties to chloroform. |

| Methanol | Protic, Polar | Likely Soluble | Frequently used for the recrystallization of similar 2-aminothiophene derivatives.[4] |

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following experimental workflow provides a robust method for its determination.

Workflow for Solubility Determination

Caption: A stepwise workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate into a screw-cap vial. The excess is crucial to ensure saturation.

-

Add a precise volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature environment (e.g., a shaker bath or incubator) set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

For finer particles, centrifuge the vial to pellet the undissolved solid.

-

Carefully draw a sample of the supernatant using a syringe and pass it through a 0.2 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Transfer a precise volume of the clear, saturated filtrate into a pre-weighed vial.

-

Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculate the solubility by dividing the mass of the dissolved solid by the volume of the aliquot taken. Express the result in appropriate units (e.g., mg/mL or g/L).

-

Theoretical Considerations and Causality in Solvent Selection

The choice of an appropriate solvent is guided by the chemical principles of intermolecular forces.

Caption: Intermolecular interactions governing the solubility of DDTD.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in strong hydrogen bonding with both the amino and ester groups of DDTD, leading to good solubility. The hydroxyl group of the solvent can act as a hydrogen bond donor to the ester's carbonyl oxygen and as an acceptor for the amine's hydrogens.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They will interact favorably with the polar regions of DDTD, particularly the amino groups, leading to good solubility. The lack of a hydrogen-donating group in these solvents may slightly reduce the strength of interaction compared to protic solvents, but their high polarity often compensates for this.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents primarily interact through weak van der Waals forces. The energy required to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) between DDTD molecules is not sufficiently compensated by the weak interactions with nonpolar solvent molecules. Consequently, solubility in these solvents is poor.

Conclusion and Future Perspectives

This guide has synthesized the available information on the solubility of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate in organic solvents. The compound exhibits good solubility in polar organic solvents, a characteristic that is consistent with its molecular structure rich in hydrogen-bonding moieties. While precise quantitative data remains scarce, the qualitative information provides a strong foundation for researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

The provided experimental protocol offers a standardized method for generating the quantitative data necessary for more advanced applications, such as crystallization process design and formulation development. As the importance of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate and its derivatives in drug discovery continues to grow, a more comprehensive and quantitative understanding of its solubility will be crucial for accelerating its translation from a promising lead compound to a clinically effective therapeutic agent.

References

-

PubChem. Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. National Center for Biotechnology Information. [Link]

-

Shafighi, S., Mohammad Shafiee, M. R., & Ghashang, M. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

-

International Journal of Advanced Research in Pharmacy. Synthesis And Application Of Heterocyclic Disperse And Acid Dyes Derived From 2-Aminothiophene And Conventional Amines As The Diazo Components. [Link]

-

Dufresne, S., Bouchard, J., Belletête, M., Durocher, G., & Skene, W. G. (2007). Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o699–o701. [Link]

-

Zhang, H., Yang, G., Chen, J., & Chen, Z. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett, 2004(17), 3055-3059. [Link]

- Maradiya, H. R. (2002). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Journal of Scientific & Industrial Research, 61, 823-832.

-

Bozorov, K., Zhao, J., & Aisa, H. A. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739–745. [Link]

-

Georganics. Diethyl 2,5-diaminothiophene-3,4-dicarboxylate - High purity. [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

-

LookChem. Cas 80691-81-2,2,5-Diaminothiophene-3,4-dicarboxylic acid diethyl ester. [Link]

-

PubChem. 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester. National Center for Biotechnology Information. [Link]

-

Mol, W. J. (2017). A novel process for the preparation of 3, 4-ethylenedioxythiophene. World Journal of Pharmaceutical Research, 6(11), 1003-1009. [Link]

-

Kujawski, J., Bernard, M. K., & Popielarski, J. (2020). Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Materials, 13(24), 5780. [Link]

Sources

- 1. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | C10H14N2O4S | CID 840025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 80691-81-2: diethyl 2,5-diaminothiophene-3,4-dicarboxy… [cymitquimica.com]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl thiophene-2,5-dicarboxylate | 61755-85-9 | Benchchem [benchchem.com]

- 6. ijarp.org [ijarp.org]

- 7. Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

This technical guide provides an in-depth analysis of the key spectroscopic data for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a versatile building block, its precise structural confirmation is paramount for researchers in drug development and organic synthesis. This document collates and interprets its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the methodologies and the structural information derived from each technique.

The molecular formula of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is C₁₀H₁₄N₂O₄S, with a molecular weight of approximately 258.30 g/mol .[3]

Molecular Structure

The structural integrity of a compound is the foundation of its function. The diagram below illustrates the molecular architecture of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, highlighting the key functional groups that will be interrogated by the spectroscopic methods discussed.

Caption: Molecular structure of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can map the precise electronic environment of each proton and carbon atom.

¹H NMR Spectral Data

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. For Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, the spectrum is characterized by three distinct signals corresponding to the amine, ethyl ester methylene, and ethyl ester methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.17 | Singlet (s) | 4H | -NH₂ |

| 4.12 | Quartet (q) | 4H | -O-CH₂ -CH₃ |

| 1.27 | Triplet (t) | 6H | -O-CH₂-CH₃ |

| Data sourced from a study on thiophene derivatives.[4] |

Interpretation of ¹H NMR Spectrum:

-

δ 6.17 (s, 4H): This broad singlet corresponds to the four protons of the two equivalent primary amine (-NH₂) groups attached to the thiophene ring at positions 2 and 5. The absence of splitting indicates no adjacent protons, and its downfield shift is due to the electron-withdrawing nature of the thiophene ring. The integration value of 4H confirms the presence of two -NH₂ groups.

-

δ 4.12 (q, 4H): This quartet represents the four methylene (-CH₂-) protons of the two equivalent ethyl ester groups. The signal is shifted downfield due to the deshielding effect of the adjacent oxygen atom. It is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

-

δ 1.27 (t, 6H): This triplet is assigned to the six methyl (-CH₃) protons of the two equivalent ethyl ester groups. It is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Based on the structure and established chemical shift ranges for thiophenes and esters, the following assignments are predicted.[5][6]

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the ester group.[5] |

| ~150 | C2, C5 | Thiophene ring carbons attached to the amino groups. |

| ~108 | C3, C4 | Thiophene ring carbons attached to the carboxylate groups. |

| ~60 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group, deshielded by oxygen.[7] |

| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl group.[7] |

Interpretation of ¹³C NMR Spectrum: The spectrum is expected to show five distinct signals, reflecting the molecule's symmetry. The two carbonyl carbons (C=O) are equivalent, as are the two carbons bonded to nitrogen (C2, C5), the two carbons bonded to the carboxylates (C3, C4), the two methylene carbons, and the two methyl carbons. The chemical shifts are governed by the electronegativity of neighboring atoms and the aromaticity of the thiophene ring.[5]

Experimental Protocol: NMR Data Acquisition

The causality behind a robust NMR protocol is to ensure maximum sample solubility, signal resolution, and accurate referencing.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow observation of exchangeable protons like those on the amine groups.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[8]

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12-16 ppm.

-

Use a 30-45 degree pulse angle to ensure a good signal-to-noise ratio without saturating the signal.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of protons.

-

Accumulate 8 to 16 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.

-

Set a spectral width of approximately 220-240 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H) as an internal standard. Integrate the ¹H signals to determine the relative proton ratios.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is dominated by absorptions from the N-H bonds of the amines, the C=O of the esters, and various vibrations of the thiophene ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3250 | N-H Stretch | Primary Amine (-NH₂) |

| 3150 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (ethyl) |

| ~1700 | C=O Stretch | Ester (-COOEt) |

| 1650 - 1550 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1400 | C=C Stretch | Thiophene Ring |

| 1300 - 1100 | C-O Stretch | Ester (C-O) |

| 900 - 700 | C-S Stretch | Thiophene Ring |

| Characteristic ranges are based on established IR correlation tables and studies on thiophene derivatives.[9][10][11] |

Interpretation of IR Spectrum:

-

N-H Vibrations: A strong, broad band (or a doublet) in the 3450-3250 cm⁻¹ region is the hallmark of the N-H stretching in the primary amine groups. A bending vibration for these groups is also expected around 1650-1550 cm⁻¹.

-

C=O Stretching: A very strong and sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in the two ester functional groups. Its exact position can be influenced by conjugation with the thiophene ring.

-

Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring typically appear in the 1600-1400 cm⁻¹ region.[11] Furthermore, a C-S stretching mode can be observed at lower wavenumbers, often between 900 and 700 cm⁻¹.[10]

-

C-O and C-H Stretches: The C-O single bond stretching of the ester groups will produce strong bands in the 1300-1100 cm⁻¹ region. Aliphatic C-H stretching from the ethyl groups will be visible just below 3000 cm⁻¹.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

This self-validating protocol is chosen for solid samples to minimize scattering and obtain a high-quality spectrum. The use of potassium bromide (KBr) is standard as it is transparent to IR radiation in the typical analysis range.

Methodology:

-

Sample Preparation: Weigh approximately 1-2 mg of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate and 100-200 mg of dry, spectroscopic grade KBr powder.

-

Grinding: Combine the sample and KBr in an agate mortar. Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce particle size and ensure even distribution, which prevents spectral artifacts.

-

Pellet Formation: Transfer a portion of the powdered mixture into a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 1-2 minutes. This process creates a semi-transparent pellet.

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrum and Fragmentation Analysis

For Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (MW = 258.3 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a distinct molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge) | Ion Structure | Fragmentation Pathway |

| 258 | [M]⁺ | Molecular Ion |

| 213 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 185 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 140 | [M - 2(OCH₂CH₃) - CO]⁺ | Loss of both ethoxy groups and one CO |

| Predicted fragmentation patterns are based on established principles for esters and aromatic compounds.[12][13][14] |

Interpretation of Fragmentation Pattern: The molecular ion ([M]⁺) at m/z 258 confirms the molecular weight of the compound. A common and significant fragmentation pathway for esters is the alpha-cleavage, leading to the loss of the alkoxy group (-OR).[12][14] In this case, the loss of an ethoxy radical (•OCH₂CH₃, mass = 45) would produce a prominent peak at m/z 213. This acylium ion can then lose a neutral molecule of carbon monoxide (CO, mass = 28) to give a fragment at m/z 185. Further fragmentation can occur, leading to a complex but interpretable pattern that corroborates the proposed structure.

Caption: Predicted primary fragmentation pathway for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

This protocol describes a standard method for obtaining an EI mass spectrum, a technique chosen for its ability to induce reproducible fragmentation, creating a spectral "fingerprint" of the compound.

Methodology:

-

Sample Introduction: Introduce a small quantity of the sample (in µg or ng scale) into the mass spectrometer. For a stable, solid compound, a direct insertion probe is typically used. The probe is heated to volatilize the sample directly into the ion source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals or molecules.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion at its specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

References

-

The Infrared Absorption Spectra of Thiophene Derivatives . Source: J-STAGE, URL: [Link]

-

Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 . Source: PubMed, URL: [Link]

-

Supporting Information - The Royal Society of Chemistry . Source: The Royal Society of Chemistry, URL: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications . Source: IOR Press, URL: [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities . Source: Taylor & Francis Online, URL: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method . Source: IOSR Journal of Applied Chemistry, URL: [Link]

-

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | C10H14N2O4S | CID 840025 . Source: PubChem, URL: [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium . Source: ResearchGate, URL: [Link]

-

Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester . Source: MDPI, URL: [Link]

-

Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds . Source: The Royal Society of Chemistry, URL: [Link]

-

Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate . Source: PubMed Central, URL: [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES . Source: ResearchGate, URL: [Link]

-

VI. 1H and 13C NMR Spectra . Source: The Royal Society of Chemistry, URL: [Link]

-

Mass Spectrometry - Fragmentation Patterns . Source: Chemistry LibreTexts, URL: [Link]

-

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate . Source: Georganics, URL: [Link]

-

mass spectra - fragmentation patterns . Source: Chemguide, URL: [Link]

-

Synthesis and characterizations of diethyl 3,4-bis (2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate – DBDTTDO crystals of macro and nano scales . Source: ResearchGate, URL: [Link]

-

Figure S16. 13 C NMR Spectrum of diethyl... . Source: ResearchGate, URL: [Link]

-

Interpreting C-13 NMR Spectra . Source: Chemistry LibreTexts, URL: [Link]

-

Thiophene . Source: NIST WebBook, URL: [Link]

-

Mass Spectrometry: Fragmentation . Source: University of Arizona, URL: [Link]

-

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C11H15NO4S | CID 78537 . Source: PubChem, URL: [Link]

-

The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b)... . Source: ResearchGate, URL: [Link]

-

diethyl 5-[(1-benzofuran-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate . Source: Mol-Instincts, URL: [Link]

-

Identification of Diethyl 2,5-Dioxahexane Dicarboxylate and Polyethylene Carbonate as Decomposition Products of Ethylene Carbonate Based Electrolytes by Fourier Transform Infrared Spectroscopy . Source: ResearchGate, URL: [Link]

-

1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate . Source: ResearchGate, URL: [Link]

-

Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters . Source: ResearchGate, URL: [Link]

Sources

- 1. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diethyl 2,5-diaminothiophene-3,4-dicarboxylate - High purity | EN [georganics.sk]

- 3. Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | C10H14N2O4S | CID 840025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl thiophene-2,5-dicarboxylate | 61755-85-9 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 7. Diethyl ether(60-29-7) 13C NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. iosrjournals.org [iosrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Synthesis and Scientific Journey of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: A Technical Guide

This in-depth technical guide delves into the discovery, history, and evolving applications of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. Structured for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview, from its foundational synthesis to its contemporary use in medicinal chemistry and materials science.

Introduction: A Versatile Heterocyclic Scaffold

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a polysubstituted 2-aminothiophene, has emerged as a significant building block in organic synthesis. Its unique molecular architecture, featuring a central thiophene ring flanked by two amino groups and two ethyl carboxylate moieties, bestows upon it a rich chemical reactivity. This versatility has made it a valuable precursor for a diverse range of complex molecules with significant biological activities and material properties. The presence of electron-donating amino groups and electron-withdrawing carboxylate groups on the thiophene ring creates a unique electronic environment, influencing its reactivity and the properties of its derivatives.

The Genesis: Discovery and the Gewald Reaction

The history of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is intrinsically linked to the development of the Gewald aminothiophene synthesis . In the 1960s, German chemist Karl Gewald discovered a multicomponent reaction that provided a straightforward route to polysubstituted 2-aminothiophenes.[1] This reaction involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base.[2]

The original synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, as a variation of the Gewald reaction, was reported to be challenging, with low yields of around 8%.[3] The initial protocols were also hampered by purification difficulties, often requiring the use of toxic solvents like carbon disulfide to remove unreacted sulfur and multiple chromatographic steps.[3]

The Underlying Chemistry: The Gewald Reaction Mechanism

The mechanism of the Gewald reaction, though not fully elucidated until decades after its discovery, is understood to proceed through several key steps.[2] It begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable intermediate. The exact mechanism of sulfur addition is still a subject of investigation but is thought to involve the formation of a sulfur-containing intermediate that subsequently cyclizes and tautomerizes to yield the final 2-aminothiophene product.[2]

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

Optimized Synthesis and Characterization

Recognizing the potential of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, researchers have focused on optimizing its synthesis to improve yields and simplify purification. A significant improvement involves a modified Gewald reaction protocol that offers a threefold increase in yield compared to the original reports.[3]

Modern Experimental Protocol

This optimized protocol focuses on judicious reagent stoichiometry and a simplified purification process.

Step 1: Reaction Setup

-

In a round-bottom flask, combine elemental sulfur and ethyl cyanoacetate in a minimal amount of a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a suitable base, such as triethylamine, to the mixture.

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Filter the resulting solid.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield pure Diethyl 2,5-diaminothiophene-3,4-dicarboxylate as yellow needles.[3][4]

This optimized method avoids the use of large volumes of high-boiling solvents and toxic reagents for purification, making the synthesis more amenable to larger scales.[3]

Spectroscopic Data

The structural confirmation of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is achieved through various spectroscopic techniques.

| Spectroscopic Data | Values |

| ¹H NMR (DMSO-d₆) | δ 7.27 (s, 4H, NH₂), 4.18 (q, 4H, J = 7.0 Hz, CH₂), 1.25 (t, 6H, J = 7.0 Hz, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ 165.6, 148.9, 104.5, 60.4, 14.8 |

| EI-MS | m/z 258.1 ([M]⁺, 80%), 212 ([M-C₂H₅O]⁺, 100%) |

| Data sourced from Bourgeaux, Vomscheid, & Skene (2011).[3] |

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate have made it a valuable scaffold for the development of novel compounds in both medicinal chemistry and materials science.

Medicinal Chemistry: A Privileged Scaffold

Derivatives of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate have demonstrated a wide range of biological activities.

-

Anticancer Agents: Azomethine derivatives have shown significant antiproliferative activity against various cancer cell lines, including human breast cancer (T47D and MCF-7), cervical cancer (HeLa), and endometrial cancer (Ishikawa) lines.[5] Some of these compounds exhibited more potent activity against T47D breast cancer cells than the standard chemotherapeutic drug Doxorubicin.[5]

-

Antimicrobial Activity: Certain derivatives, particularly those incorporating a nitrofurfural fragment, have displayed broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[5]

-

Anti-diabetic Potential: Some compounds have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a key enzyme implicated in type 2 diabetes and obesity.[5]

Sources

- 1. Gewald Aminothiophene Synthesis [ouci.dntb.gov.ua]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Diethyl thiophene-2,5-dicarboxylate | 61755-85-9 | Benchchem [benchchem.com]

- 5. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Thiophene Dicarboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary

The thiophene nucleus, a five-membered sulfur-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities of a specific and highly promising subclass: thiophene dicarboxylate derivatives. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, providing field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols necessary for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutic leads.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are integral building blocks in the synthesis of numerous pharmaceuticals and agrochemicals.[2] The bioisosteric relationship between the thiophene ring and a benzene ring allows for its substitution in biologically active molecules, often without a loss of activity, a principle demonstrated in drugs like the NSAID lornoxicam.[2] The adaptability of the thiophene moiety, enhanced by the diverse nature and positioning of its substitutions, has led to a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3] This guide will specifically focus on derivatives featuring dicarboxylate functionalities, which often enhance the molecule's ability to interact with biological targets.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Thiophene dicarboxylate derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[4] These mechanisms often involve the inhibition of critical enzymes, disruption of cellular structures, and the induction of programmed cell death (apoptosis).[4][5]

Mechanisms of Anticancer Action

The anticancer prowess of thiophene derivatives stems from their ability to interfere with multiple signaling pathways and cellular processes essential for cancer cell proliferation and survival.[6] Key mechanisms identified include:

-

Inhibition of Tyrosine Kinases: Certain thiophene derivatives act as potent inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] By blocking the ATP-binding pocket of these kinases, they can halt the downstream signaling cascades responsible for angiogenesis, cell proliferation, and survival.[7][8]

-

Disruption of Microtubule Dynamics: A well-established anticancer strategy is the targeting of tubulin.[9] Thiophene derivatives have been shown to inhibit tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[9][10] This mechanism is shared with clinically successful drugs like the Vinca alkaloids.[10]

-

Topoisomerase Inhibition: Topoisomerases are crucial enzymes involved in DNA replication and repair.[11] Some thiophene derivatives have demonstrated the ability to inhibit topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells.[11]

-

Induction of Apoptosis: Many thiophene derivatives induce apoptosis through various pathways, including the activation of reactive oxygen species (ROS) and modulation of key signaling pathways like AKT and MAPK.[3][12]

Signaling Pathway: VEGFR-2 Inhibition

Caption: Mechanism of tubulin polymerization inhibition by thiophene dicarboxylate derivatives.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of thiophene dicarboxylate derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) azomethine (2b) | T47D (Breast) | 2.3 | [10] |

| DDTD azomethine (2k) | T47D (Breast) | 7.1 | [10] |

| DDTD azomethine (2l) | T47D (Breast) | 8.6 | [10] |

| Phenyl-thiophene-carboxamide (2b) | Hep3B (Liver) | 5.46 | [13] |

| Phenyl-thiophene-carboxamide (2d) | Hep3B (Liver) | 8.85 | [13] |

| 1,3,4-thiadiazoline-6-sulfanylthiopyran-4(1H)-one hybrid (13) | T47D (Breast) | 0.160 | [14] |

| Thiophene Derivative (SB-200) | MCF-7 (Breast) | <30 | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds. [4] Workflow: MTT Assay

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [4]2. Compound Treatment: Prepare serial dilutions of the thiophene dicarboxylate derivative in the culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). [4][10]3. Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. [4]5. Formazan Formation: Incubate the plate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. [4]6. Solubilization: Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution. [4]7. Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. [4]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophene dicarboxylate derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, including drug-resistant strains. [9][16]

Spectrum of Activity and Mechanisms

Derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been screened for their antimicrobial properties. [10]For instance, a derivative containing a nitrofurfural fragment has shown a broad spectrum of activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus). [10]The antimicrobial activity is highly dependent on the nature and position of the substituents on the thiophene ring. [14]Some studies suggest that these compounds may exert their effect by increasing bacterial membrane permeability. [9]

Quantitative Data: In Vitro Antimicrobial Efficacy

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µM/mL or mg/L) | Reference |

| Thiophene derivative S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 µM/mL | [16] |

| Thiophene derivative S4 | C. albicans, A. niger | 0.91 µM/mL | [16] |

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16-32 mg/L | [9] |

| Thiophene derivative 8 | Colistin-Resistant E. coli | 8-32 mg/L | [9] |

Experimental Protocol: MIC Determination by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents. [17] Workflow: Broth Microdilution for MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

-

Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton broth to all wells of a 96-well microtiter plate.

-

Compound Dilution: Prepare a stock solution of the thiophene dicarboxylate derivative in a suitable solvent (e.g., DMSO). Add 100 µL of the stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate. The final volume in each well will be 200 µL. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, assess microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well). This can be determined by visual inspection or by measuring the optical density at 600 nm. [3]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Thiophene derivatives, including some dicarboxylates, have shown potential as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). [13][18]

Mechanism of Action: COX/LOX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins. [19]Thiophene derivatives have been identified as inhibitors of both COX and LOX enzymes. [18]For example, certain hybrid compounds containing a benzothiophene moiety have shown potent 5-LOX inhibitory activity. [11]The presence of specific functional groups, such as methyl and methoxy radicals, can contribute to this activity. [11]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by the IC₅₀ values for the inhibition of COX and LOX enzymes.

| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Thiophene derivative (Compound 1) | 5-LOX | 29.2 | [11] |

| Benzothiophene hybrid (Compound 2) | 5-LOX | 6.0 | [11] |

| Benzothiophene hybrid (Compound 3) | 5-LOX | 6.6 | [11] |

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for screening COX-2 inhibitors. [8][12] Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice. Prepare a COX Assay Buffer, a COX Probe solution, and a COX Cofactor solution. Prepare the substrate, Arachidonic Acid, by reconstituting in ethanol and then diluting with NaOH and water. [8][12]2. Inhibitor Preparation: Dissolve test compounds (thiophene dicarboxylate derivatives) in a suitable solvent like DMSO. Prepare serial dilutions at 10 times the desired final test concentration using the COX Assay Buffer. [8]3. Assay Setup: In a 96-well white opaque plate, add the appropriate reagents for Enzyme Control wells (Assay Buffer), Inhibitor Control wells (e.g., Celecoxib), and Sample Screen wells (diluted test inhibitor). [8]4. Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

-

Reaction Initiation: Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid solution to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C. [12]7. Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic plot. Determine the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control. Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

Synthesis of Thiophene Dicarboxylate Derivatives

The synthetic versatility of the thiophene ring allows for the creation of a vast library of derivatives. A common and efficient method for synthesizing substituted 2-aminothiophene-3-carboxylates is the Gewald reaction. [16]For thiophene-2,5-dicarboxylates, several methods have been reported, including those starting from adipic acid or diethyl α,α'-dibromoadipate. [1][20]

Representative Synthesis Protocol: Diethyl thiophene-2,5-dicarboxylate

The following is a representative procedure for the synthesis of diethyl thiophene-2,5-dicarboxylate, a key intermediate.

Step-by-Step Methodology (Illustrative):

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and cooling tube, place diethyl α,α'-dibromoadipate and a suitable solvent like methanol. [1]2. Addition of Sulfide: A solution of sodium sulfide in methanol is added dropwise to the mixture at a controlled temperature (e.g., 10-100°C).

-

Reaction: The reaction mixture is stirred for a specified period to allow for the formation of the tetrahydrothiophene-2,5-dicarboxylate diethyl ester intermediate.

-

Dehydrohalogenation/Oxidation: The intermediate is then subjected to a dehydrohalogenation or oxidation step. For example, chlorination followed by treatment with a base like sodium hydroxide can yield the thiophene-2,5-dicarboxylate diester. [1]5. Purification: The final product is purified, typically by distillation under reduced pressure, to yield the desired diethyl thiophene-2,5-dicarboxylate as a liquid. [1]

Conclusion and Future Perspectives